molecular formula C12H16O2 B8444780 Ethyl 2-(3-ethylphenyl)acetate

Ethyl 2-(3-ethylphenyl)acetate

Cat. No. B8444780
M. Wt: 192.25 g/mol
InChI Key: PFTQMAALDZBTDS-UHFFFAOYSA-N
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Patent
US08741915B2

Procedure details

To a solution of ethyl 2-(3-vinylphenyl)acetate (640 mg, 3.6 mmol) in ethanol (10 mL) was added 10% of Pd/C (100 mg) and stirred at 30° C. under hydrogen atmosphere (15 psi) for 7 hours. Then the solution was filtered and the solvent was removed in vacuo (500 mg, yield 77%).
Quantity
640 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[C:5]([CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH:6]=[CH:7][CH:8]=1)=[CH2:2]>C(O)C.[Pd]>[CH2:1]([C:3]1[CH:4]=[C:5]([CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH:6]=[CH:7][CH:8]=1)[CH3:2]

Inputs

Step One
Name
Quantity
640 mg
Type
reactant
Smiles
C(=C)C=1C=C(C=CC1)CC(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
stirred at 30° C. under hydrogen atmosphere (15 psi) for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then the solution was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo (500 mg, yield 77%)

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
Smiles
C(C)C=1C=C(C=CC1)CC(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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